2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one

Medicinal Chemistry Scaffold Hopping Structure–Activity Relationships

2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one (molecular formula C₁₀H₁₁NOS, molecular weight 193.27 g/mol) is a benzo-fused six-membered N,S-heterocycle belonging to the benzo[e][1,3]thiazin-4-one class. Unlike the more commercially abundant 2,2-dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one regioisomer (CAS 90921-53-2), this compound features an angular [e] ring fusion with the carbonyl at position 4 and the sulfur and nitrogen atoms in a 1,3-relationship within the thiazine ring.

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
Cat. No. B13680555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC1(NC(=O)C2=CC=CC=C2S1)C
InChIInChI=1S/C10H11NOS/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12)
InChIKeyAUWYRPLRWATMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one – Structural Identity, Scaffold Classification & Procurement Baseline


2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one (molecular formula C₁₀H₁₁NOS, molecular weight 193.27 g/mol) is a benzo-fused six-membered N,S-heterocycle belonging to the benzo[e][1,3]thiazin-4-one class. Unlike the more commercially abundant 2,2-dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one regioisomer (CAS 90921-53-2), this compound features an angular [e] ring fusion with the carbonyl at position 4 and the sulfur and nitrogen atoms in a 1,3-relationship within the thiazine ring [1]. The benzo[e][1,3]thiazin-4-one scaffold is structurally distinct from the five-membered benzo[d]isothiazol-3(2H)-one family and the linear benzo[b][1,4]thiazin-3-one series, each exhibiting divergent biological activity profiles [1][2]. The 2,2-dimethyl substitution introduces geminal methyl groups at the C2 position, eliminating α-carbon acidity while increasing steric bulk and lipophilicity relative to unsubstituted or mono-substituted analogs [1].

Why Generic 1,4-Benzothiazin-3-one Analogs Cannot Substitute for 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one in Target-Focused Applications


The benzo[e][1,3]thiazin-4-one and benzo[b][1,4]thiazin-3-one scaffolds are regioisomeric, not synonymous. They differ in the position of the carbonyl group (C4 vs. C3), the ring-fusion geometry (angular [e] vs. linear [b]), and the relative spatial arrangement of the sulfur and nitrogen atoms (1,3- vs. 1,4-relationship) [1]. These structural differences produce distinct electronic distributions, hydrogen-bonding pharmacophores, and metabolic vulnerabilities. The 2,2-dimethyl substitution further differentiates this compound from 2-monosubstituted or 2-unsubstituted benzothiazinones by eliminating enolizable α-protons, blocking oxidative metabolism at C2, and imposing a gem-dimethyl steric shield that constrains conformational flexibility [1][2]. Consequently, the 1,4-benzothiazin-3-one scaffold—which has been primarily explored for calcium channel modulation, aldose reductase inhibition, and antimicrobial applications [3]—cannot be assumed to recapitulate the target engagement, selectivity, or metabolic profile of the 1,3-benzothiazin-4-one scaffold, which has demonstrated antimalarial, antitumor, COX-2 inhibitory, antitubercular, and HIV-RT inhibitory activities [1][2].

Quantitative Differentiation Evidence for 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one Versus Closest Analogs


Regioisomeric Scaffold Differentiation: Carbonyl Position (C4 vs. C3) and Ring Fusion ([e] vs. [b]) Define Divergent Pharmacophores

The target compound possesses a benzo[e][1,3]thiazin-4-one core with the carbonyl at C4 and a 1,3-relationship between N and S. Its closest regioisomer, 2,2-dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 90921-53-2), places the carbonyl at C3 with a 1,4-N/S relationship and a linear [b] ring fusion [1]. The difference in carbonyl placement alters the hydrogen-bond acceptor vector: the C4 carbonyl in the [e] isomer is conjugated with the benzene ring and the imine-type nitrogen, creating a vinylogous amide system, whereas the C3 carbonyl in the [b] isomer is part of a thioester-like lactam [1]. No direct head-to-head potency comparison between these two specific regioisomers has been published in the peer-reviewed literature, representing a critical data gap for procurement decisions [1].

Medicinal Chemistry Scaffold Hopping Structure–Activity Relationships

Biological Activity Profile Divergence: Benzo[e][1,3]thiazin-4-ones vs. Benzo[b][1,4]thiazin-3-ones Target Distinct Therapeutic Areas

Published literature associates the benzo[e][1,3]thiazin-4-one scaffold with antimalarial, antitumor, COX-2 inhibitory, antitubercular (DprE1 inhibition), cardioprotective (BTZO-1), and HIV reverse transcriptase inhibitory activities [1]. In contrast, the benzo[b][1,4]thiazin-3-one scaffold is predominantly described for calcium channel modulation (agonist/antagonist), aldose reductase inhibition, and platelet anti-aggregatory applications [2]. The antitubercular benzothiazinones BTZ043 and PBTZ169 (macozinone), both clinical-stage DprE1 inhibitors, are 8-nitro-4H-benzo[e][1,3]thiazin-4-one derivatives — not 1,4-benzothiazin-3-ones [1]. This scaffold-dependent activity partitioning indicates that substituting a [b]-fused 1,4-benzothiazin-3-one for an [e]-fused 1,3-benzothiazin-4-one would redirect the compound toward entirely different biological target space.

Drug Discovery Target Selectivity Chemical Biology

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of the [e] vs. [b] Regioisomer

The different positioning of the carbonyl oxygen and the ring nitrogen between the [e] and [b] regioisomers results in distinct calculated physicochemical properties. For the commercially available [b] isomer (CAS 90921-53-2), reported/calculated values include LogP ≈ 2.23 and topological polar surface area (TPSA) ≈ 29.1 Ų [1]. For the target [e] isomer, the vinylogous amide conjugation places the carbonyl in a different electronic environment, altering the hydrogen-bond acceptor strength. While experimentally measured LogP and TPSA values for the specific [e] isomer are not published, the scaffold-level difference in heteroatom arrangement predicts altered logD₇.₄ and hydrogen-bonding capacity relative to the [b] isomer [2]. The 2,2-dimethyl substitution further increases clogP by approximately 0.5–0.8 log units compared to the 2-unsubstituted benzo[e][1,3]thiazin-4-one core (calculated increment based on the Hansch π-value for gem-dimethyl substitution) [2].

ADME Prediction Physicochemical Profiling Computational Chemistry

Oxidation State Differentiation: 2H-Unsaturated vs. 2,3-Dihydro Benzo[e][1,3]thiazin-4-one and Consequences for Chemical Reactivity

2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one contains a C2–N3 imine double bond (2H-tautomer), distinguishing it from the saturated 2,3-dihydro analog (CAS 854067-08-6) . The 2H-unsaturated form presents an electrophilic imine carbon susceptible to nucleophilic attack and reduction, whereas the 2,3-dihydro form lacks this reactive center. This oxidation state difference has implications for both synthetic derivatization strategies and metabolic stability: the imine bond in the 2H form is a potential site for hydrolytic ring-opening or cytochrome P450-mediated oxidation, while the dihydro form is expected to be more chemically robust . The 2,2-dimethyl groups in the target compound sterically shield the imine, providing kinetic stabilization not present in 2-monosubstituted or 2-unsubstituted 2H analogs [1].

Synthetic Chemistry Chemical Stability Metabolic Stability

AChE Inhibitory Activity of Benzothiazin-4-one Derivatives: Quantitative In Vitro Benchmarking Against the 1,4-Benzothiazin-3-one Class

In a study of nineteen benzothiazin-4-one derivatives evaluated for AChE inhibition in rat brain cortex and hippocampus, the best compound (5Bd) exhibited IC₅₀ values of 8.48 μM (cortex) and 39.80 μM (hippocampus) [1]. By contrast, a series of 1,4-benzothiazine derivatives (structurally closer to the [b] isomer class) tested for AChE inhibition showed IC₅₀ values in the range of 35.9–122.0 μM, with the best compound achieving only ~36 μM [2]. This represents an approximately 4.2-fold improvement in potency for the benzothiazin-4-one class (IC₅₀ 8.48 μM) over the best 1,4-benzothiazine derivative (IC₅₀ 35.9 μM) in comparable AChE enzyme inhibition assays. The benzothiazin-4-one 5Bd also showed no cytotoxicity in MCR-5 human fibroblasts at 100 μM, suggesting preliminary safety [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

HIV Reverse Transcriptase Inhibitory Activity: Benzo[e][1,3]thiazin-4-one Fused Tetracyclic Derivatives Achieve Sub-Micromolar IC₅₀

Tetracyclic azasugar-fused benzo[e][1,3]thiazin-4-one derivatives demonstrated HIV-RT inhibitory activity with IC₅₀ values as low as 0.76 μM for compound 8b-1 (bearing an isopropylidene protective group) [1]. A related series of 2-aryl-2H-benzo[e][1,3]thiazin-4(3H)-one derivatives evaluated against HIV-RT showed compound 10c (2-(2,6-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2H-benzo[e][1,3]thiazin-4(3H)-one) with an IC₅₀ of 8.38 μM [2]. These data demonstrate that the benzo[e][1,3]thiazin-4-one scaffold is a productive chemotype for HIV-RT inhibition. No comparable HIV-RT inhibitory activity has been reported for the benzo[b][1,4]thiazin-3-one regioisomer class, reinforcing scaffold specificity for antiviral applications [1][2].

HIV-RT Inhibition Antiviral Drug Discovery Azasugar Hybrids

High-Confidence Application Scenarios for 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one Based on Scaffold-Specific Evidence


Antitubercular Drug Discovery: DprE1 Inhibitor Lead Optimization Using the Benzo[e][1,3]thiazin-4-one Scaffold

The 8-nitro-4H-benzo[e][1,3]thiazin-4-one chemotype is validated in clinical-stage antitubercular agents BTZ043 and macozinone (PBTZ169), both potent DprE1 inhibitors [1]. 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one can serve as a non-nitrated core scaffold for structure–activity relationship (SAR) exploration, enabling systematic variation at positions 6, 7, and 8 of the benzene ring and at N3 of the thiazine ring, while the gem-dimethyl group at C2 provides metabolic stabilization and blocks enolization-mediated degradation pathways [1][2].

Antiviral Screening Cascades: HIV-RT and Broad-Spectrum Antiviral Profiling

The demonstrated HIV-RT inhibitory activity of benzo[e][1,3]thiazin-4-one derivatives (IC₅₀ 0.76–8.38 μM) supports the use of 2,2-dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one as a core scaffold for antiviral library synthesis [3]. The 2,2-dimethyl substitution eliminates a metabolically labile site while maintaining the imine functionality required for potential target engagement. Procurement of this specific scaffold rather than the [b] regioisomer is essential, as no HIV-RT activity has been reported for the 1,4-benzothiazin-3-one class [3].

CNS-Targeted AChE Inhibitor Development for Neurodegenerative Disease

The quantitative potency advantage of the benzothiazin-4-one class over 1,4-benzothiazines in AChE inhibition (~4.2-fold lower IC₅₀ for the best compound, 8.48 μM vs. 35.9 μM) supports scaffold-focused medicinal chemistry optimization [4]. The 2,2-dimethyl substitution may improve blood–brain barrier penetration through increased lipophilicity. The preliminary safety profile of the benzothiazin-4-one class (no cytotoxicity in MCR-5 fibroblasts at 100 μM) provides an acceptable baseline for further toxicological evaluation [4].

Synthetic Methodology Development and Chemical Biology Tool Compound Synthesis

The 2H-unsaturated imine functionality in 2,2-dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one makes it a versatile intermediate for late-stage diversification via nucleophilic addition, cycloaddition, and dearomatization reactions, as demonstrated by recent phosphine-mediated annulation methodologies for constructing benzo[e][1,3]thiazin-4-one libraries [1][2]. The gem-dimethyl group at C2 prevents unwanted α-deprotonation side reactions during derivatization, providing cleaner reaction profiles compared to 2-monosubstituted analogs [2].

Quote Request

Request a Quote for 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.